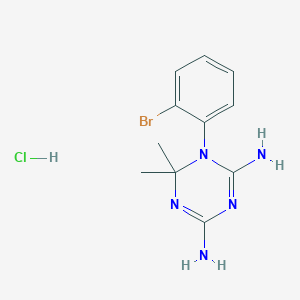
N-(4-chlorophenyl)-N'-(2,6-difluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-N'-(2,6-difluorophenyl)urea, also known as diflubenzuron, is a synthetic organic compound that belongs to the class of benzoylurea insecticides. It is widely used in agriculture to control a variety of insect pests, including Lepidoptera, Coleoptera, and Diptera. Diflubenzuron is considered an effective and environmentally friendly alternative to traditional insecticides due to its low toxicity to non-target organisms and its ability to disrupt the insect's molting process.
Wirkmechanismus
Diflubenzuron works by inhibiting the synthesis of chitin, a key component of the insect exoskeleton. This disruption of the molting process prevents the insect from developing properly and ultimately leads to its death. Diflubenzuron has been shown to be highly selective for insects and has little to no effect on non-target organisms.
Biochemical and Physiological Effects
Diflubenzuron has been shown to have a low toxicity to mammals and birds. It is rapidly metabolized and excreted from the body, and does not accumulate in the environment. However, research has shown that N-(4-chlorophenyl)-N'-(2,6-difluorophenyl)urean can have negative effects on aquatic organisms, particularly crustaceans and mollusks.
Vorteile Und Einschränkungen Für Laborexperimente
Diflubenzuron is a widely used insecticide in agriculture and has been extensively studied for its effectiveness and safety. Its low toxicity to non-target organisms makes it an attractive alternative to traditional insecticides. However, its effectiveness can be reduced in areas where insect populations have developed resistance to the compound.
Zukünftige Richtungen
There are several areas of research that could be explored in relation to N-(4-chlorophenyl)-N'-(2,6-difluorophenyl)urean. One area of interest is the development of new formulations of the compound that could improve its effectiveness against insect pests. Another area of research could focus on the potential negative effects of N-(4-chlorophenyl)-N'-(2,6-difluorophenyl)urean on aquatic organisms, and how these effects could be mitigated. Finally, research could be conducted on the potential use of N-(4-chlorophenyl)-N'-(2,6-difluorophenyl)urean in controlling insect-borne diseases, such as malaria and dengue fever.
Synthesemethoden
Diflubenzuron can be synthesized by reacting 4-chloroaniline with 2,6-difluorobenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with urea to form N-(4-chlorophenyl)-N'-(2,6-difluorophenyl)urean. This synthesis method has been well-established and is widely used in industry.
Wissenschaftliche Forschungsanwendungen
Diflubenzuron has been extensively studied for its effectiveness in controlling insect pests in agriculture. It has been shown to be effective against a wide range of insect species, including the diamondback moth, the cabbage looper, and the cotton bollworm. Research has also been conducted on the use of N-(4-chlorophenyl)-N'-(2,6-difluorophenyl)urean in controlling insect pests in forestry and aquaculture.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-(2,6-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2N2O/c14-8-4-6-9(7-5-8)17-13(19)18-12-10(15)2-1-3-11(12)16/h1-7H,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJZAOKQHDUYSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NC2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(2,6-difluorophenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-chlorophenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4958968.png)
![N'-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]benzohydrazide](/img/structure/B4958981.png)


![1-(2,4-dimethylphenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B4959002.png)
![1-allyl-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959018.png)
![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(1-methylhexyl)benzamide](/img/structure/B4959029.png)
![4-[2-(4-bromophenyl)-2-cyanovinyl]benzonitrile](/img/structure/B4959031.png)
![4-(4-fluorophenyl)-1-{[5-(4-nitrophenyl)-2-furyl]methyl}-1,2,3,6-tetrahydropyridine](/img/structure/B4959043.png)
![5-(5-chloro-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4959050.png)

![2-(3,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B4959070.png)
![3-(4-chlorobenzyl)-5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B4959084.png)